4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide
Overview
Description
4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a fluorine atom, a pyrrolidine ring, and two sulfonamide groups
Safety and Hazards
The safety and hazards associated with “4-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide” would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with pyrrolidine to form an intermediate, which is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is crucial to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[4-(morpholine-1-sulfonyl)phenyl]benzene-1-sulfonamide
- 4-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide
- 4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-carboxamide
Uniqueness
4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide is unique due to the presence of both fluorine and sulfonamide groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the sulfonamide groups provide strong hydrogen bonding capabilities, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c17-13-3-7-15(8-4-13)24(20,21)18-14-5-9-16(10-6-14)25(22,23)19-11-1-2-12-19/h3-10,18H,1-2,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZCBCFBRPFIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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